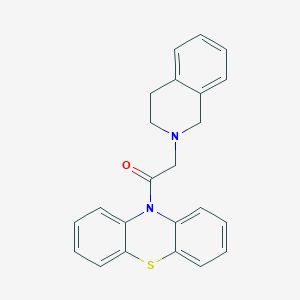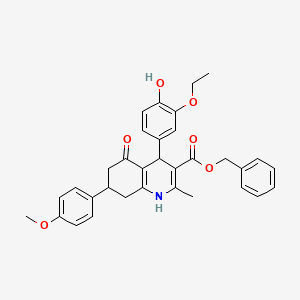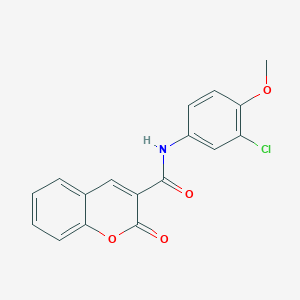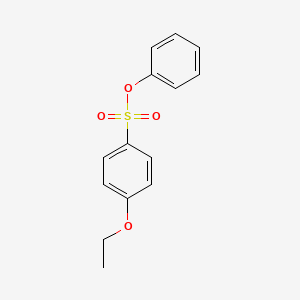
10-(3,4-dihydro-2(1H)-isoquinolinylacetyl)-10H-phenothiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(3,4-dihydro-2(1H)-isoquinolinylacetyl)-10H-phenothiazine, also known as fluphenazine, is a phenothiazine derivative that is commonly used as an antipsychotic medication. It is a potent dopamine antagonist that works by blocking the dopamine receptors in the brain. Fluphenazine is used to treat various psychiatric disorders such as schizophrenia, bipolar disorder, and severe anxiety.
Mecanismo De Acción
Fluphenazine works by blocking the dopamine receptors in the brain. Dopamine is a neurotransmitter that is involved in the regulation of mood, motivation, and pleasure. By blocking the dopamine receptors, 10-(3,4-dihydro-2(1H)-isoquinolinylacetyl)-10H-phenothiazine reduces the activity of dopamine in the brain, which helps to alleviate the symptoms of psychiatric disorders.
Biochemical and physiological effects:
Fluphenazine has been found to have various biochemical and physiological effects on the body. It has been shown to increase the levels of prolactin, a hormone that is involved in lactation and reproductive functions. Fluphenazine has also been found to cause sedation and drowsiness, which can be beneficial in the treatment of anxiety and insomnia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Fluphenazine has several advantages for use in lab experiments. It is a well-established antipsychotic medication that has been extensively studied for its therapeutic effects. Fluphenazine is also readily available and relatively inexpensive compared to other antipsychotic medications. However, 10-(3,4-dihydro-2(1H)-isoquinolinylacetyl)-10H-phenothiazine has several limitations for use in lab experiments. It has a narrow therapeutic index, which means that the dose must be carefully monitored to avoid toxicity. Fluphenazine can also cause a range of side effects, which can interfere with the experimental results.
Direcciones Futuras
There are several future directions for the study of 10-(3,4-dihydro-2(1H)-isoquinolinylacetyl)-10H-phenothiazine. One area of research is the development of new formulations and delivery methods for this compound. This could include the development of long-acting injectable formulations or transdermal patches. Another area of research is the investigation of the potential use of this compound in the treatment of other neurological disorders such as Parkinson's disease and Tourette's syndrome. Additionally, there is a need for further studies to investigate the long-term effects of this compound on the brain and the body.
Métodos De Síntesis
The synthesis of 10-(3,4-dihydro-2(1H)-isoquinolinylacetyl)-10H-phenothiazine involves the reaction of 3,4-dihydro-2(1H)-isoquinolinone with 10-chloro-10H-phenothiazine in the presence of a base. The reaction yields this compound as the final product.
Aplicaciones Científicas De Investigación
Fluphenazine has been extensively studied for its therapeutic effects on various psychiatric disorders. It has been found to be effective in reducing the symptoms of schizophrenia, bipolar disorder, and severe anxiety. Fluphenazine has also been studied for its potential use in the treatment of other neurological disorders such as Parkinson's disease and Tourette's syndrome.
Propiedades
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-1-phenothiazin-10-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2OS/c26-23(16-24-14-13-17-7-1-2-8-18(17)15-24)25-19-9-3-5-11-21(19)27-22-12-6-4-10-20(22)25/h1-12H,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUDUHXORQNBPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![sec-butyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5011485.png)
![[2-ethyl-4-(4-methoxyphenyl)-2-methyltetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B5011503.png)
![1-(2-methoxyphenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5011506.png)
![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-(1,3-thiazol-2-ylmethyl)-3-piperidinol](/img/structure/B5011519.png)

![8-methyl-11-(3-nitrophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5011525.png)

![2-imino-5-(3-{2-[2-(3-methylphenoxy)ethoxy]ethoxy}benzylidene)-1,3-thiazolidin-4-one](/img/structure/B5011528.png)
![methyl 4-{2-[(4-bromobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5011544.png)


![2-[4-(2-methoxy-4-methylphenoxy)butoxy]-1,3-dimethylbenzene](/img/structure/B5011550.png)